Chiral resolution could involve separating (R)-Metoprolol from the racemic mixture using chiral stationary phases in High-Performance Liquid Chromatography (HPLC) [, , ].
Asymmetric synthesis strategies would focus on directly synthesizing (R)-Metoprolol using chiral catalysts or auxiliaries. One study explores the lipase-catalyzed kinetic resolution of racemic metoprolol to obtain (S)-metoprolol with high enantiomeric excess []. This approach could potentially be adapted to synthesize (R)-Metoprolol using different lipases or reaction conditions.
(R)-Metoprolol, like the (S)-enantiomer and the racemic mixture, undergoes various metabolic reactions primarily mediated by cytochrome P450 enzymes in the liver [, , , ]. Key metabolic pathways include:
O-Demethylation: This pathway is primarily mediated by CYP2D6, exhibiting stereoselectivity toward (R)-Metoprolol [, , ].
α-Hydroxylation: This pathway involves the formation of α-hydroxymetoprolol and displays stereoselectivity, with some studies suggesting a preference for (R)-Metoprolol [, ].
N-Dealkylation: This pathway contributes to a lesser extent and shows stereoselectivity, favoring (S)-Metoprolol in some species [].
Drug Interaction Studies: (R)-Metoprolol is used to investigate the stereoselective inhibition of CYP2D6 by drugs like paroxetine and verapamil [, , , ]. This research helps understand how co-administered drugs influence the metabolism and clearance of metoprolol enantiomers, potentially impacting its therapeutic efficacy and safety.
Probing CYP2D6 Activity: Due to its preferential metabolism by CYP2D6, (R)-Metoprolol can be used as a probe substrate to assess CYP2D6 activity in vitro and in vivo [, , , ]. This is particularly valuable in pharmacogenetic studies investigating inter-individual variability in drug response and the influence of genetic polymorphisms on CYP2D6 activity.
Investigating Enantioselective Pharmacokinetics: (R)-Metoprolol is instrumental in studying the stereoselective pharmacokinetics of metoprolol in various populations, including those with chronic diseases like renal failure [, , , , ]. This helps understand how factors like renal function and ethnicity influence the disposition and elimination of metoprolol enantiomers, potentially guiding dosage adjustments and personalized therapy.
CAS No.: 1565-94-2
CAS No.:
CAS No.: 149605-55-0
CAS No.: 37880-96-9
CAS No.: 1630114-57-6
CAS No.: 20556-18-7